molecular formula C4H6N2OS B14303308 O-Ethyl cyanocarbamothioate CAS No. 113117-13-8

O-Ethyl cyanocarbamothioate

Cat. No.: B14303308
CAS No.: 113117-13-8
M. Wt: 130.17 g/mol
InChI Key: UGSGCRBUIKFJSE-UHFFFAOYSA-N
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Description

O-Ethyl cyanocarbamothioate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-Ethyl cyanocarbamothioate typically involves the reaction of ethyl alcohol with cyanocarbamothioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: O-Ethyl cyanocarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different derivatives.

    Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and hydrochloric acid are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

O-Ethyl cyanocarbamothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of O-Ethyl cyanocarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

    Ethyl acetate: Another ester with similar chemical properties but different applications.

    Methyl butyrate: Known for its fruity odor and used in the flavor industry.

    Propyl ethanoate: Used in perfumes and as a solvent.

Uniqueness: O-Ethyl cyanocarbamothioate stands out due to its unique combination of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in both research and industry.

Properties

CAS No.

113117-13-8

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

O-ethyl N-cyanocarbamothioate

InChI

InChI=1S/C4H6N2OS/c1-2-7-4(8)6-3-5/h2H2,1H3,(H,6,8)

InChI Key

UGSGCRBUIKFJSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=S)NC#N

Origin of Product

United States

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